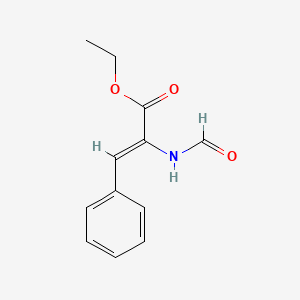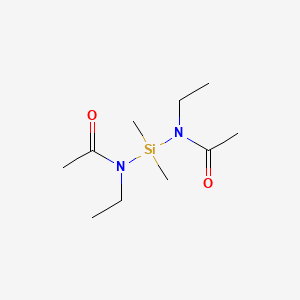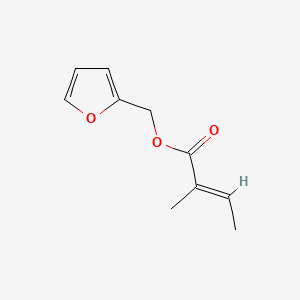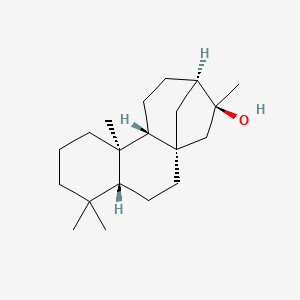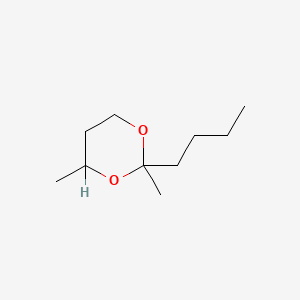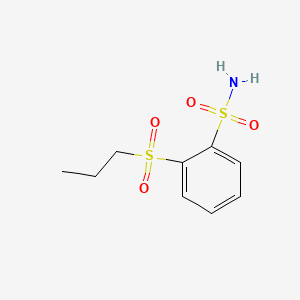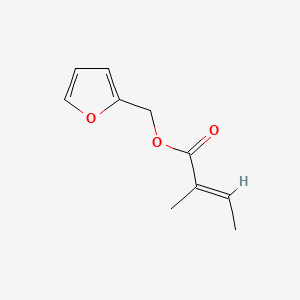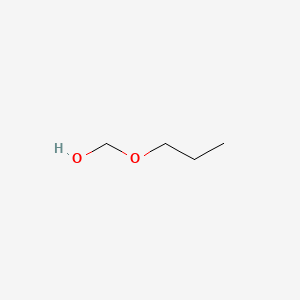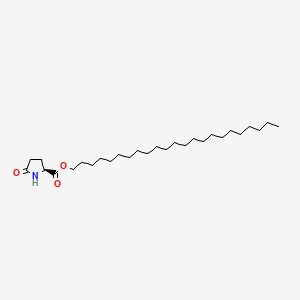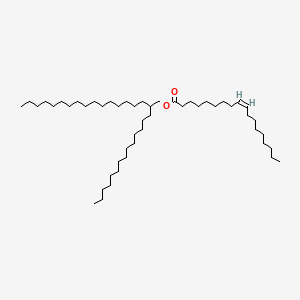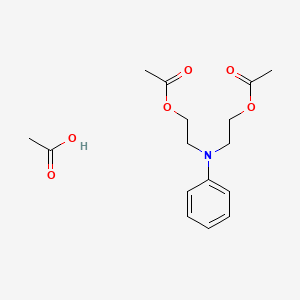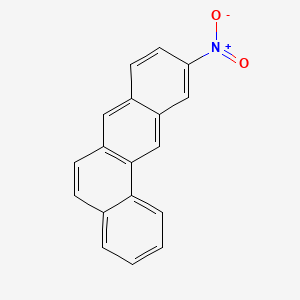
Disodium 1,1'-iminobis(ethanesulphinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 282-377-3, also known as disodium 1,1’-iminobis(ethanesulphinate), is a chemical compound with the molecular formula C4H9NNa2O4S2 and a molecular weight of 245.2281 g/mol . This compound is recognized for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1,1’-iminobis(ethanesulphinate) typically involves the reaction of ethanesulfinic acid with sodium hydroxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H5SO2H+NaOH→C2H5SO2Na+H2O
Industrial Production Methods
In industrial settings, the production of disodium 1,1’-iminobis(ethanesulphinate) involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Disodium 1,1’-iminobis(ethanesulphinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form ethanesulfinic acid.
Substitution: The compound can participate in substitution reactions where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst or under specific pH conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Ethanesulfinic acid.
Substitution: Various substituted ethanesulfinic acid derivatives.
Scientific Research Applications
Disodium 1,1’-iminobis(ethanesulphinate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium 1,1’-iminobis(ethanesulphinate) involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and thereby altering their chemical structure and activity. It can also form complexes with metal ions, influencing various biochemical and industrial processes.
Comparison with Similar Compounds
Disodium 1,1’-iminobis(ethanesulphinate) can be compared with other similar compounds such as:
Sodium ethanesulfonate: Similar in structure but lacks the iminobis group.
Sodium methanesulfonate: Contains a methyl group instead of an ethyl group.
Disodium 1,1’-iminobis(methanesulphinate): Similar structure but with a methanesulfinic acid group.
The uniqueness of disodium 1,1’-iminobis(ethanesulphinate) lies in its specific chemical structure, which imparts distinct reactivity and properties, making it valuable for specialized applications.
Properties
CAS No. |
84195-71-1 |
|---|---|
Molecular Formula |
C4H9NNa2O4S2 |
Molecular Weight |
245.2 g/mol |
IUPAC Name |
disodium;1-(1-sulfinatoethylamino)ethanesulfinate |
InChI |
InChI=1S/C4H11NO4S2.2Na/c1-3(10(6)7)5-4(2)11(8)9;;/h3-5H,1-2H3,(H,6,7)(H,8,9);;/q;2*+1/p-2 |
InChI Key |
NHHRUZPQWSHQCJ-UHFFFAOYSA-L |
Canonical SMILES |
CC(NC(C)S(=O)[O-])S(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


